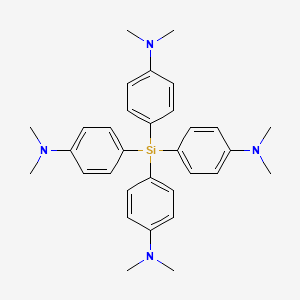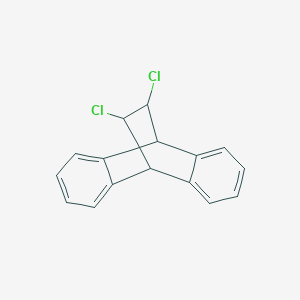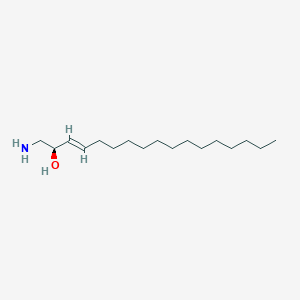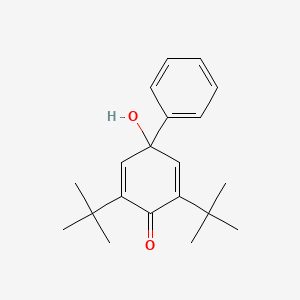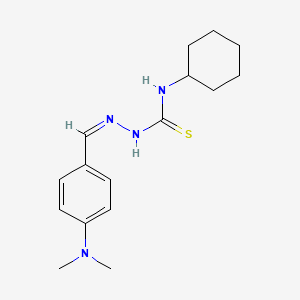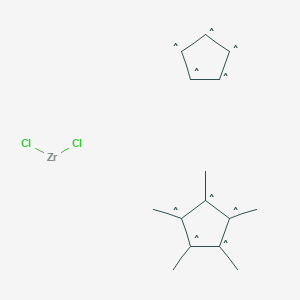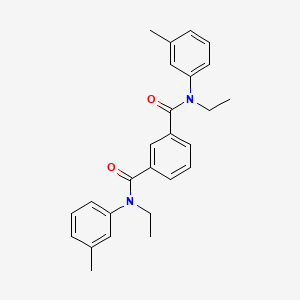
N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diethyl-N,N’-DI(M-tolyl)isophthalamide is a chemical compound with the molecular formula C26H28N2O2 and a molecular weight of 400.525 g/mol . It is known for its unique structure, which includes two ethyl groups and two m-tolyl groups attached to an isophthalamide core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diethyl-N,N’-DI(M-tolyl)isophthalamide typically involves the reaction of isophthaloyl chloride with N,N’-diethyl-m-toluidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of N,N’-Diethyl-N,N’-DI(M-tolyl)isophthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Diethyl-N,N’-DI(M-tolyl)isophthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or m-tolyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isophthalamides.
Wissenschaftliche Forschungsanwendungen
N,N’-Diethyl-N,N’-DI(M-tolyl)isophthalamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-Diethyl-N,N’-DI(M-tolyl)isophthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction pathways or metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Diethyl-N,N’-DI(p-tolyl)isophthalamide
- N,N’-Diethyl-N,N’-DI(o-tolyl)isophthalamide
- N,N’-Diethyl-N,N’-DI(m-tolyl)terephthalamide
Uniqueness
N,N’-Diethyl-N,N’-DI(M-tolyl)isophthalamide is unique due to its specific substitution pattern on the isophthalamide core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
121820-46-0 |
|---|---|
Molekularformel |
C26H28N2O2 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
1-N,3-N-diethyl-1-N,3-N-bis(3-methylphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H28N2O2/c1-5-27(23-14-7-10-19(3)16-23)25(29)21-12-9-13-22(18-21)26(30)28(6-2)24-15-8-11-20(4)17-24/h7-18H,5-6H2,1-4H3 |
InChI-Schlüssel |
GIJKPPMKAYLPIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CC(=CC=C2)C(=O)N(CC)C3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)
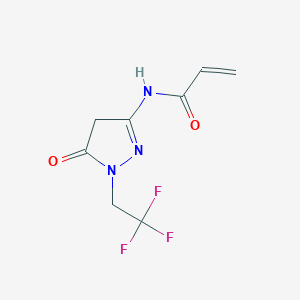

![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
